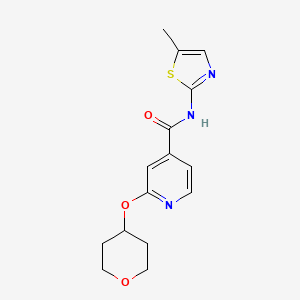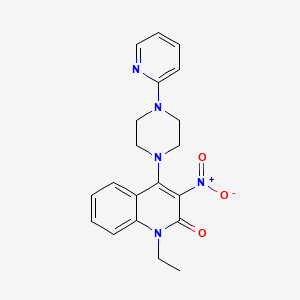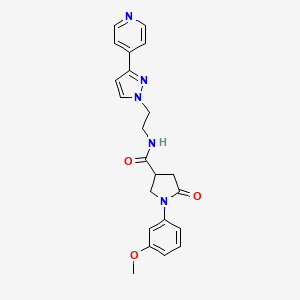
N-(5-methylthiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methylthiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
作用機序
The exact mechanism of action of N-(5-methylthiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the activity of certain enzymes involved in cell growth and division. It may also induce apoptosis by activating certain signaling pathways in cancer cells. In addition, it is believed to inhibit the growth of Mycobacterium tuberculosis by disrupting the synthesis of cell wall components. Its neuroprotective effects may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cell growth and division. It has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using N-(5-methylthiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in lab experiments is its potential to exhibit anti-tumor and anti-tubercular activity. It may also be useful in studying the mechanisms involved in cell growth and division. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions related to N-(5-methylthiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. One potential direction is to further investigate its potential applications in the treatment of cancer, tuberculosis, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective treatments for these diseases. In addition, further research is needed to determine its toxicity and potential side effects, which may help to guide its use in clinical trials.
合成法
N-(5-methylthiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide can be synthesized using a multi-step process. The first step involves the synthesis of 5-methylthiazole-2-carboxylic acid, which is then converted to 5-methylthiazole-2-carboxylic acid hydrazide. The hydrazide is then coupled with tetrahydro-2H-pyran-4-ol to form the intermediate compound, which is further reacted with isonicotinoyl chloride to obtain the final product.
科学的研究の応用
N-(5-methylthiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, tuberculosis, and Alzheimer's disease. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been found to possess anti-tubercular activity by inhibiting the growth of Mycobacterium tuberculosis. Furthermore, it has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
特性
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-10-9-17-15(22-10)18-14(19)11-2-5-16-13(8-11)21-12-3-6-20-7-4-12/h2,5,8-9,12H,3-4,6-7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVFAAODXZSAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline](/img/structure/B3016757.png)

![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)
![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)
![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate](/img/structure/B3016767.png)


![3-benzyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3016770.png)




